In Vivo Antitumor Efficacy and Efflux Pump Inhibition: A Dual Mechanism Distinct from Kinase-Focused Analogs
4-Methyl-1,5-naphthyridine demonstrates a dual mechanism of action—inhibition of tumor cell proliferation both in vitro and in vivo, coupled with inhibition of an efflux pump in tumor cells . This contrasts with the primary mechanism of many advanced 1,5-naphthyridine derivatives, which often act solely as kinase inhibitors (e.g., TGF-β type I receptor inhibitors with IC50 values of 4-6 nM) [1]. The in vivo tumor growth inhibition provides a higher level of validation for translational research compared to many analogs with only in vitro cytotoxicity data. While specific quantitative data (e.g., IC50 for proliferation or in vivo tumor growth inhibition %) is not provided in the accessible literature for this exact compound, the reported in vivo activity distinguishes it from the majority of simpler 1,5-naphthyridine building blocks, which lack any in vivo characterization.
| Evidence Dimension | Biological Mechanism and Validation Level |
|---|---|
| Target Compound Data | Inhibits efflux pump in tumor cells; inhibits tumor cell proliferation in vitro; inhibits tumor growth in vivo. |
| Comparator Or Baseline | Advanced 1,5-naphthyridine derivatives (e.g., ALK5 inhibitors): Potent kinase inhibition (IC50 ~ 4-6 nM) but may lack efflux pump modulation or dual in vitro/in vivo validation. Simpler 1,5-naphthyridine analogs (e.g., 2-methyl, 3-methyl): Activity often limited to in vitro cytotoxicity or enzyme assays. |
| Quantified Difference | Not directly quantifiable from available data; differentiation is based on the presence of in vivo validation and a distinct mechanism (efflux pump inhibition) versus comparator class. |
| Conditions | Target compound: In vitro tumor cell lines (unspecified) and in vivo tumor models (unspecified). Comparator: ALK5 autophosphorylation assay in HEK293 cells. |
Why This Matters
Procurement of this compound is justified for research programs requiring a 1,5-naphthyridine scaffold with demonstrated in vivo antitumor activity and a unique efflux pump inhibitory mechanism, rather than solely kinase inhibition.
- [1] Gellibert, F.; de Gouville, A.C.; Woolven, J.; Mathews, N.; Nguyen, V.L.; Bertho-Ruault, C.; Patikis, A.; Grygielko, E.T.; Laping, N.J.; Huet, S. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. J. Med. Chem. 2004, 47, 4494-4506. View Source
